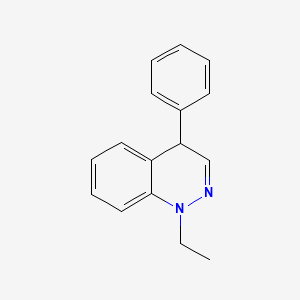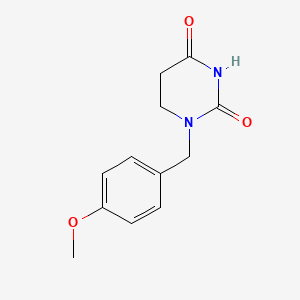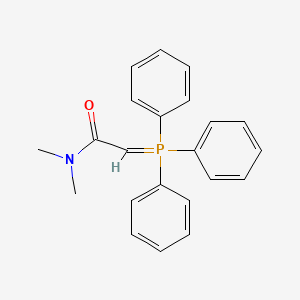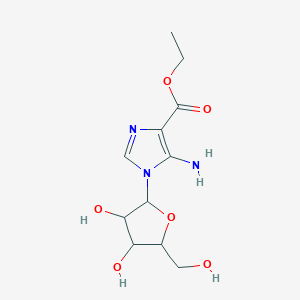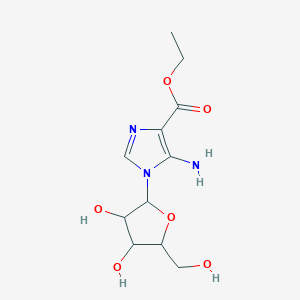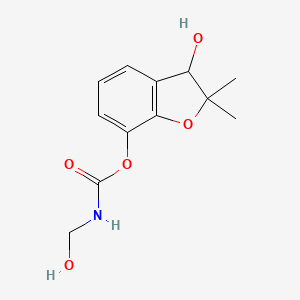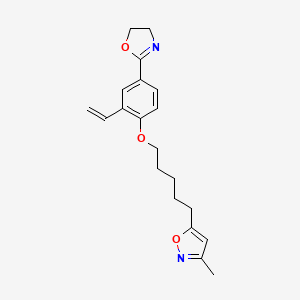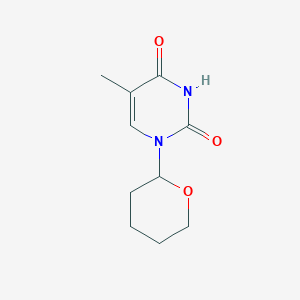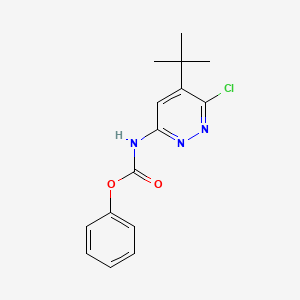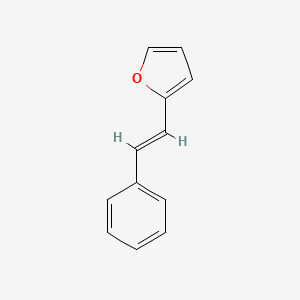
2-Styrylfuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Styrylfuran is an organic compound belonging to the class of furan derivatives Furans are five-membered aromatic heterocycles containing one oxygen atom this compound is characterized by the presence of a styryl group (a vinylbenzene moiety) attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Styrylfuran can be synthesized through various methods. One notable approach involves the use of N-heterocyclic carbenes (NHCs) and Brønsted acid catalysis. This method utilizes 2,4-dioxoesters as conjugated 1,3-dicarbonyls, leading to the formation of highly functionalized styrylfurans through a cross-benzoin reaction followed by a Paal-Knorr-like condensation . Another method involves the cycloisomerization of 4,5-epoxyalk-2-ynyl esters in the presence of a proton source .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of transition-metal-mediated cycloisomerization and cycloaddition reactions, as well as metal-free oxidative cyclizations, are some of the advanced techniques employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-Styrylfuran undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-diones.
Reduction: The styryl group can be reduced to form 2-ethylfuran.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted furans.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl₃) as a catalyst.
Major Products:
Oxidation: Furan-2,5-diones.
Reduction: 2-Ethylfuran.
Substitution: Various substituted furans depending on the electrophile used.
Scientific Research Applications
2-Styrylfuran has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Mechanism of Action
The mechanism of action of 2-styrylfuran involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may interact with bacterial ribosomal proteins, leading to inhibition of protein synthesis and other cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
2-Styrylfuran can be compared with other furan derivatives such as:
2,5-Furan-dicarboxylic acid (2,5-FDCA): Used in the production of bio-based polymers.
2,5-Dimethylfuran (2,5-DMF): A promising biofuel with high energy density.
Uniqueness: . Its ability to undergo various chemical reactions and form highly functionalized derivatives further distinguishes it from other furan compounds.
Properties
Molecular Formula |
C12H10O |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
2-[(E)-2-phenylethenyl]furan |
InChI |
InChI=1S/C12H10O/c1-2-5-11(6-3-1)8-9-12-7-4-10-13-12/h1-10H/b9-8+ |
InChI Key |
QHVQSFNBGRXCRP-CMDGGOBGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=CO2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


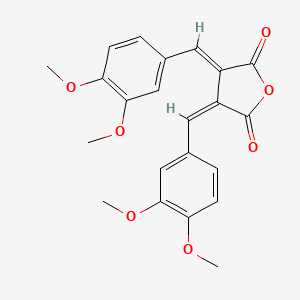
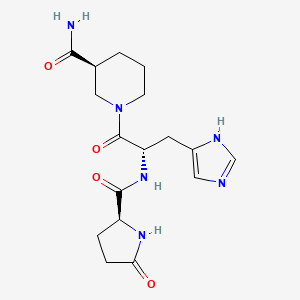
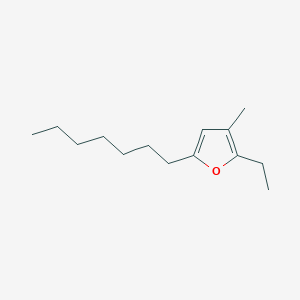
![N-[3-(4-Phenyl-2H-imidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]acetamide](/img/structure/B12915691.png)
